molecular formula C4Cl2F6 B1197575 1,2-Dichlorohexafluorocyclobutane CAS No. 356-18-3

1,2-Dichlorohexafluorocyclobutane

Cat. No. B1197575
CAS RN: 356-18-3
M. Wt: 232.94 g/mol
InChI Key: LMHAGAHDHRQIMB-UHFFFAOYSA-N
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Description

1,2-Dichlorohexafluorocyclobutane, a compound obtained through the dimerization of chlorotrifluoroethylene and the chlorination of hexafluorocyclobutene, presents an intriguing subject for chemical analysis due to its unique structure and properties. It exists in cis- and trans-isomers, distinguishable by their boiling points and dielectric constants, with infrared and Raman spectra providing insights into their molecular vibrations (Lacher et al., 1952).

Synthesis Analysis

The synthesis pathways of 1,2-Dichlorohexafluorocyclobutane highlight its production through the thermal dimerization of chlorotrifluoroethylene, yielding primarily the high boiling cis-isomer. In contrast, photochemical or catalytic chlorination of hexafluorocyclobutene produces mostly the low boiling trans-isomer, with separation achieved via fractional distillation (Lacher et al., 1952).

Molecular Structure Analysis

The molecular structure of 1,2-Dichlorohexafluorocyclobutane has been studied through various spectroscopic techniques. The 19F NMR spectrum analysis of the cis-isomer reveals an [ABX]2 spin system, providing detailed insights into the chemical shift and coupling constants, which are crucial for understanding the molecular geometry and electron distribution (Gazzard & Harris, 1974).

Chemical Reactions and Properties

1,2-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including novel elimination reactions that highlight its reactivity. These reactions are significant for understanding its behavior in different chemical environments and potential applications in synthesizing more complex fluorinated compounds (Campbell et al., 1967).

Physical Properties Analysis

The physical properties of 1,2-Dichlorohexafluorocyclobutane, such as boiling points, dielectric constants, and spectral characteristics, provide essential information for its identification, separation, and application in various fields. The distinction between its cis- and trans-isomers based on these properties is crucial for practical applications (Lacher et al., 1952).

Scientific Research Applications

1. Infrared Absorption Spectroscopy

  • Application Summary: 1,2-Dichlorohexafluorocyclobutane is used in the study of infrared absorption spectra. This compound is produced through the thermal dimerization of chlorotrifluoroethylene .
  • Methods of Application: The compound is produced mainly as a high boiling isomer through thermal dimerization of chlorotrifluoroethylene. Alternatively, it can be produced as a low boiling isomer through photochemical or catalytic chlorination of hexafluorocyclobutene .
  • Results: The high boiling isomer is identified as cis and the low boiling isomer as trans based on dielectric constant measurements. The infrared spectra in the sodium chloride region were measured and compared with existing data on Raman spectra .

2. Atmospheric Processing

  • Application Summary: The atmospheric processing of 1,2-dichlorohexafluorocyclobutane is studied due to its potential as an ozone-depleting and global warming compound .
  • Methods of Application: The study involves examining the ozone depleting (ODP) and global warming (GWP) potentials of this compound .
  • Results: The results of this study are not specified in the source .

Future Directions

For more detailed information, you can refer to the relevant papers and databases .

properties

IUPAC Name

1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAGAHDHRQIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870514
Record name 1,2-Dichloroperfluorocyclobutane
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Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,2-Dichlorohexafluorocyclobutane
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Product Name

1,2-Dichlorohexafluorocyclobutane

CAS RN

356-18-3
Record name 1,2-Dichlorohexafluorocyclobutane
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Record name 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
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Record name 1,2-Dichloroperfluorocyclobutane
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Record name 1,2-dichlorohexafluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
AC Saladino, P Tang - The Journal of Physical Chemistry A, 2004 - ACS Publications
The structures and the Lennard-Jones (LJ) parameters of anesthetic 1-chloro-1,2,2-trifluorocyclobutane (F3) and nonimmobilizer 1,2-dichlorohexafluorocyclobutane (F6) were optimized …
Number of citations: 5 pubs.acs.org
DM Taylor, EI Eger, PE Bickler - Anesthesia & Analgesia, 1999 - journals.lww.com
Volatile anesthetics may decrease synaptic transmission at central neurons by presynaptic and/or postsynaptic actions. Nonimmobilizers are volatile compounds with lipophilicities that …
Number of citations: 15 journals.lww.com
JR Lacher, A Büchler, JD Park - The Journal of Chemical Physics, 1952 - pubs.aip.org
The thermal dimerization of chlorotrifluoroethylene leads to 1,2‐dichlorohexafluorocyclobutane consisting mainly of the high boiling isomer. On the other hand, the photochemical or …
Number of citations: 10 pubs.aip.org
VC Papadimitriou, MR McGillen, SC Smith… - The Journal of …, 2013 - ACS Publications
The atmospheric processing of (E)- and (Z)-1,2-dichlorohexafluoro-cyclobutane (1,2-cC 4 F 6 Cl 2 , R-316c) was examined in this work as the ozone depleting (ODP) and global …
Number of citations: 9 pubs.acs.org
JM Sonner, J Li, EI Eger - Anesthesia & Analgesia, 1998 - journals.lww.com
We previously demonstrated that anesthetics and non-immobilizers suppress learning and memory in rats. In the training portion of the test, rats received a light plus a footshock and …
Number of citations: 38 journals.lww.com
EI Eger, MJ Halsey, DD Koblin, MJ Laster… - Anesthesia & …, 2001 - journals.lww.com
The differences in potencies of optical isomers of anesthetics support the hypothesis that anesthetics act by specific receptor interactions. Diastereoisomerism and geometrical …
Number of citations: 18 journals.lww.com
MW Buxton, JC Tatlow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
ggF gzFF Page 1 [ 19541 Buxton and Tatlow. 1177 The Reactions of Highly Fluorinated Organic Compounds. Part V. * 1H : 2H-Hexajiuorocyclobutane and 1H-Pentajiuorocyclobut-l-ene…
Number of citations: 13 pubs.rsc.org
EI Eger, Y Xing, R Pearce, S Shafer… - Anesthesia & …, 2003 - journals.lww.com
In animals, the conventional inhaled anesthetic, isoflurane, impairs learning fear to context and fear to tone, doing so at concentrations that produce amnesia in humans. …
Number of citations: 15 journals.lww.com
M Perouansky, H Hentschke, M Perkins… - The Journal of the …, 2007 - pubs.asahq.org
Background Drug-induced temporary amnesia is one of the principal goals of general anesthesia. The nonimmobilizer 1,2-dichlorohexafluorocyclobutane (F6, also termed 2N) impairs …
Number of citations: 26 pubs.asahq.org
EP Steffey, MJ Laster, P Ionescu, EI Eger… - Anesthesia & …, 1998 - journals.lww.com
Nonimmobilizers (inhaled compounds that do not suppress movement in response to a noxious stimulus) resemble anesthetics in their capacity to suppress memory, but unlike …
Number of citations: 6 journals.lww.com

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